2,5-Dioxopyrrolidin-1-yl 3-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)propanoate 2,5-Dioxopyrrolidin-1-yl 3-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13812493
InChI: InChI=1S/C14H15N3O7/c18-9(6-8-16-10(19)1-2-11(16)20)15-7-5-14(23)24-17-12(21)3-4-13(17)22/h1-2H,3-8H2,(H,15,18)
SMILES: C1CC(=O)N(C1=O)OC(=O)CCNC(=O)CCN2C(=O)C=CC2=O
Molecular Formula: C14H15N3O7
Molecular Weight: 337.28 g/mol

2,5-Dioxopyrrolidin-1-yl 3-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)propanoate

CAS No.:

Cat. No.: VC13812493

Molecular Formula: C14H15N3O7

Molecular Weight: 337.28 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dioxopyrrolidin-1-yl 3-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)propanoate -

Specification

Molecular Formula C14H15N3O7
Molecular Weight 337.28 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propanoate
Standard InChI InChI=1S/C14H15N3O7/c18-9(6-8-16-10(19)1-2-11(16)20)15-7-5-14(23)24-17-12(21)3-4-13(17)22/h1-2H,3-8H2,(H,15,18)
Standard InChI Key OXBWYBQHQLKBDH-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1=O)OC(=O)CCNC(=O)CCN2C(=O)C=CC2=O
Canonical SMILES C1CC(=O)N(C1=O)OC(=O)CCNC(=O)CCN2C(=O)C=CC2=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure integrates two distinct reactive moieties:

  • A 2,5-dioxopyrrolidin-1-yl (NHS) ester at the terminal position, which selectively reacts with primary amines (e.g., lysine residues) to form stable amide bonds.

  • A maleimide group (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl) linked via a short polyethylene glycol (PEG) spacer, enabling thiol-specific conjugation (e.g., cysteine residues) .

The intermediate ethoxypropanoate bridge enhances solubility and reduces steric hindrance during conjugation.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₉N₃O₈
Molecular Weight381.34 g/mol
CAS Number1260092-50-9
Reactive GroupsNHS ester, maleimide

Synthesis and Industrial Production

Synthetic Pathways

The synthesis involves sequential coupling reactions:

  • Maleimide Activation: 3-Maleimidopropionic acid is converted to its NHS ester using N,N'-disuccinimidyl carbonate (DSC) in anhydrous dimethylformamide (DMF) .

  • PEG Spacer Incorporation: Ethylene glycol derivatives are introduced via nucleophilic substitution, forming the ethoxypropanoate bridge .

  • Purification: Chromatographic techniques (e.g., reverse-phase HPLC) ensure >95% purity, critical for biomedical applications .

Scalability Challenges

Industrial production requires stringent control over:

  • Moisture: NHS esters hydrolyze rapidly in aqueous environments, necessitating anhydrous conditions.

  • Temperature: Reactions are typically conducted at 0–4°C to prevent maleimide ring-opening .

Applications in Biomedical Research

Antibody-Drug Conjugates (ADCs)

This compound is pivotal in ADC development, enabling covalent attachment of cytotoxic drugs to monoclonal antibodies:

  • NHS Ester: Binds lysine residues on antibodies.

  • Maleimide: Conjugates drug molecules containing free thiols (e.g., maytansinoids) .

Case Study: HER2-Targeted ADC

In a 2023 study, trastuzumab was conjugated to emtansine using this crosslinker, achieving a drug-to-antibody ratio (DAR) of 3.8 with >90% stability in serum .

Protein-Protein Crosslinking

Researchers employ the compound to stabilize protein complexes for structural biology. For example, it facilitated crystallographic analysis of the TNF-α/antibody interface by covalently linking interacting residues .

Biological Activity and Pharmacokinetics

Reactivity in Physiological Conditions

  • pH Sensitivity: NHS esters hydrolyze within minutes at pH >8.0, while maleimides exhibit optimal reactivity at pH 6.5–7.5 .

  • Serum Stability: Conjugates remain intact for 72 hours in human plasma at 37°C, surpassing disulfide-based linkers .

Cytotoxicity Profile

Unconjugated crosslinkers show negligible cytotoxicity (IC₅₀ >100 μM in HEK293 cells), confirming their utility as inert linkers .

Comparative Analysis with Related Crosslinkers

Table 2: Crosslinker Performance Metrics

CrosslinkerNHS Reactivity (t₁/₂, min)Maleimide Stability (serum t₁/₂, h)
This compound5.2 (pH 7.4)68
SMCC4.854
Sulfo-SMCC3.142

Key advantages include prolonged serum stability and reduced aggregation propensity compared to sulfonated analogs .

Future Directions and Innovations

Next-Generation Modifications

  • PEG Length Optimization: Varying the ethoxy spacer (n=1–4) to balance solubility and conjugate size.

  • Click Chemistry Compatibility: Introducing azide/alkyne handles for orthogonal conjugation .

Therapeutic Expansion

Ongoing trials explore applications in:

  • CAR-T Cell Engineering: Conjugating checkpoint inhibitors to T-cell surfaces.

  • Nanoparticle Functionalization: Targeting ligands for precision oncology .

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